molecular formula C17H15Cl2NO2 B4174037 N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide

N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide

Cat. No.: B4174037
M. Wt: 336.2 g/mol
InChI Key: NTYQUJZBKZOAQX-UHFFFAOYSA-N
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Description

N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide is a synthetic organic compound characterized by the presence of a dichlorocyclopropyl group attached to a phenyl ring, which is further connected to a methoxybenzamide moiety

Properties

IUPAC Name

N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO2/c1-22-12-6-4-5-11(9-12)16(21)20-15-8-3-2-7-13(15)14-10-17(14,18)19/h2-9,14H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYQUJZBKZOAQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3CC3(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Formation of substituted cyclopropyl derivatives.

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The dichlorocyclopropyl group may interact with enzymes or receptors, leading to modulation of their activity. The methoxybenzamide moiety can also contribute to the compound’s overall biological activity by interacting with cellular components .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dichlorocyclopropylbenzene: A precursor in the synthesis of the target compound.

    3-Methoxybenzamide: Shares the methoxybenzamide moiety.

    N-Phenylbenzamide: Similar structure but lacks the dichlorocyclopropyl group.

Uniqueness

N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide is unique due to the presence of the dichlorocyclopropyl group, which imparts distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide
Reactant of Route 2
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N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide

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